molecular formula C19H19N3O2 B11153197 N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

Cat. No.: B11153197
M. Wt: 321.4 g/mol
InChI Key: FHKZKSSFVLGGBL-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

InChI

InChI=1S/C19H19N3O2/c23-19(8-6-13-5-7-17-14(11-13)9-10-24-17)20-12-18-21-15-3-1-2-4-16(15)22-18/h1-5,7,11H,6,8-10,12H2,(H,20,23)(H,21,22)

InChI Key

FHKZKSSFVLGGBL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a dihydro-benzofuran structure through a propanamide linkage. This unique structural combination is believed to contribute to its pharmacological properties.

Molecular Formula

  • Molecular Formula : C19H20N2O2
  • Molecular Weight : 312.38 g/mol

Biological Activity Overview

Research indicates that compounds containing the benzimidazole scaffold exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have reported that benzimidazole derivatives can inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Properties : These compounds have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives have been identified as potential anti-inflammatory agents.

Anticancer Activity

A significant body of research focuses on the anticancer potential of benzimidazole derivatives. For instance, studies evaluated the cytotoxic effects of related compounds on human cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF7 (Breast)5.0
Compound BA549 (Lung)10.0
Compound CHeLa (Cervical)8.5

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death in malignant cells.
  • Interference with Cell Cycle Progression : Some studies indicate that it disrupts the normal cell cycle, leading to cell death.

Case Studies

A notable study explored the effects of a structurally similar benzimidazole derivative on various cancer cell lines:

Study Design

  • Objective : To assess the cytotoxicity and mechanism of action.
  • Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

Results

The study found that treatment with the compound resulted in:

  • Significant reduction in cell viability across multiple cancer cell lines.
  • Induction of apoptosis as confirmed by flow cytometry analysis.

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